molecular formula C13H17FO2 B7862346 1-(4-Fluorophenyl)-2-(pentyloxy)ethanone

1-(4-Fluorophenyl)-2-(pentyloxy)ethanone

Cat. No.: B7862346
M. Wt: 224.27 g/mol
InChI Key: MZAGXVDMOFGSSQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(pentyloxy)ethanone is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a pentyloxy group attached to an ethanone backbone. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-fluorophenol and pentyloxyacetyl chloride.

  • Reaction Process: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-fluorophenol with the pentyloxyacetyl chloride to form the desired compound.

  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reaction time.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-Fluorophenyl)-2-(pentyloxy)ethanoic acid.

  • Reduction: 1-(4-Fluorophenyl)-2-(pentyloxy)ethanol.

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-(pentyloxy)ethanone exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the context of its application.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine: Similar in having a fluorophenyl group but differs in the presence of a piperazine ring.

  • 4-Fluoroacetophenone: Similar in having a fluorophenyl group attached to a ketone but lacks the pentyloxy group.

  • 1-(4-Fluorophenyl)-2-(propyloxy)ethanone: Similar structure but with a shorter alkyl chain (propyl instead of pentyl).

These compounds share the fluorophenyl group, which imparts similar chemical properties, but the variations in their structures lead to different reactivity and applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-pentoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-2-3-4-9-16-10-13(15)11-5-7-12(14)8-6-11/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAGXVDMOFGSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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